"2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide" basic properties
"2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide" basic properties
An In-Depth Technical Guide to 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide, a molecule of interest within the broader class of benzamide derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, predictive data, and established principles of organic chemistry and pharmacology to offer a detailed profile. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge to stimulate further investigation into its potential applications. We will explore its physicochemical characteristics, propose a viable synthetic route based on established methodologies, and discuss potential biological activities inferred from the well-documented pharmacology of the benzamide scaffold.
Introduction and Molecular Overview
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide belongs to the versatile class of benzamide compounds, which are characterized by a carboxamide group attached to a benzene ring. Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects[1]. The specific structure of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide, incorporating an aminobenzoyl group, a flexible ethyl linker, and a p-methylphenoxy moiety, suggests a molecule with the potential for diverse biological interactions. The presence of both hydrogen bond donors and acceptors, coupled with its lipophilic character, positions it as a candidate for interacting with various biological targets.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for any research and development endeavor. The following table summarizes the key known and predicted properties of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide.
| Property | Value | Source |
| CAS Number | 540515-70-6 | ChemBK[2] |
| Molecular Formula | C16H18N2O2 | ChemBK[2] |
| Molar Mass | 270.33 g/mol | ChemBK[2] |
| Boiling Point | 503.0 ± 40.0 °C (Predicted) | ChemBK[2] |
| Density | 1.159 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |
| pKa | 13.86 ± 0.46 (Predicted) | ChemBK[2] |
Note: Many of the physical properties listed are predicted and await experimental verification.
Proposed Synthesis Pathway
Experimental Protocol: Synthesis via Isatoic Anhydride Ring-Opening
This protocol describes a two-step process starting from isatoic anhydride and 2-(4-methylphenoxy)ethan-1-amine.
Step 1: Synthesis of 2-(4-methylphenoxy)ethan-1-amine
This intermediate can be synthesized via a Williamson ether synthesis from p-cresol and 2-chloroethan-1-amine or by reduction of the corresponding azide or nitrile.
Step 2: Acylation of 2-(4-methylphenoxy)ethan-1-amine with Isatoic Anhydride
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dioxane.
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Amine Addition: To the stirred solution, add 2-(4-methylphenoxy)ethan-1-amine (1.1 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by the elimination of carbon dioxide.
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out and can be collected by vacuum filtration. The solid is then washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide.
Potential Biological Activities and Therapeutic Applications
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The structural motifs within 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide suggest several avenues for pharmacological investigation.
Central Nervous System (CNS) Activity
Many benzamide derivatives are known to possess neuroleptic properties. For instance, YM-09151-2, a benzamide derivative, has demonstrated potent neuroleptic effects.[4] The core structure of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide shares similarities with compounds that interact with CNS receptors. Further studies are warranted to explore its potential as an antipsychotic, anxiolytic, or antidepressant agent.
Antimicrobial and Anticancer Potential
Research has shown that some N-substituted benzamide derivatives exhibit significant anti-proliferative activity against various cancer cell lines.[5] Additionally, antimicrobial activity has been reported for certain benzamide analogs.[6] The combination of the aminobenzoyl and phenoxyethyl moieties in the target compound could lead to novel antimicrobial or cytotoxic agents.
Gastrointestinal Applications
Recent studies on 2-amino-N-phenethylbenzamides have shown promise for the treatment of Irritable Bowel Syndrome (IBS) due to their spasmolytic activity.[3][7] Given the structural similarities, 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide could potentially exhibit similar effects on gastrointestinal smooth muscle, making it a candidate for investigation in the context of IBS and other motility disorders.
Opioid Receptor Modulation
Certain N,N-disubstituted benzamides have been identified as potent and selective delta opioid receptor agonists.[8] While the substitution pattern is different in our target molecule, the general benzamide framework suggests that its potential interaction with opioid receptors should not be dismissed and could be a subject of future research.
Logical Relationship of Structural Features to Potential Activities
Caption: Relationship between the structural features of the compound and its potential biological activities.
Conclusion and Future Directions
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide is a compound with significant, yet largely unexplored, potential. This guide has provided a foundational understanding of its basic properties by synthesizing available data and established chemical principles. The proposed synthesis route offers a practical starting point for its preparation in a laboratory setting. The discussion of its potential biological activities, grounded in the extensive pharmacology of the benzamide class, is intended to inspire and guide future research.
To unlock the full potential of this molecule, the following steps are recommended:
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Experimental Verification: The predicted physicochemical properties, including melting point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), need to be determined experimentally.
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Synthesis and Optimization: The proposed synthesis protocol should be carried out, and the reaction conditions optimized for yield and purity.
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Biological Screening: A comprehensive biological screening program should be initiated to evaluate its activity in the areas of CNS disorders, infectious diseases, oncology, and gastrointestinal motility.
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Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogs will be crucial for elucidating the structure-activity relationships and identifying lead candidates for further development.
References
-
PubChem. 4-amino-N-(2-phenylethyl)benzamide. [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(13), 2583-2596. [Link]
-
ChemBK. 2-Amino-N-[2-(4-methylphenoxy)ethyl]benzamide. [Link]
-
Terai, M., et al. (1983). Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties. Japanese Journal of Pharmacology, 33(4), 749-755. [Link]
-
Vasileva, E., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3308. [Link]
-
Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(8), 914-925. [Link]
-
Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Chemical Papers, 54(5), 314-319. [Link]
-
Wang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(12), 2848. [Link]
-
Reddy, C. R., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Vasileva, E., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chembk.com [chembk.com]
- 3. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](https://i.imgur.com/gK6y9vU.png)
